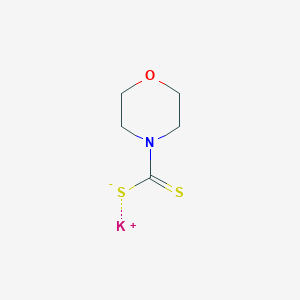
5-Methyl-3,1-benzoxazepine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-3,1-benzoxazepine-2-carbonitrile, also known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (MAO-A) used in the treatment of depression and anxiety disorders. Moclobemide is a member of the benzamide class of compounds and is structurally related to tranylcypromine, another MAO inhibitor.
Mecanismo De Acción
5-Methyl-3,1-benzoxazepine-2-carbonitrile works by inhibiting the activity of MAO-A, an enzyme responsible for the breakdown of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO-A, moclobemide increases the levels of these neurotransmitters in the brain, which can improve mood and reduce anxiety.
Efectos Bioquímicos Y Fisiológicos
5-Methyl-3,1-benzoxazepine-2-carbonitrile has been shown to have a number of biochemical and physiological effects. It increases the levels of monoamine neurotransmitters in the brain, which can improve mood and reduce anxiety. It also increases the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons. 5-Methyl-3,1-benzoxazepine-2-carbonitrile has also been shown to have antioxidant properties, which can protect neurons from damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using moclobemide in lab experiments is its selectivity for MAO-A. Unlike other MAO inhibitors, moclobemide does not inhibit MAO-B, which can reduce the risk of adverse effects. 5-Methyl-3,1-benzoxazepine-2-carbonitrile is also a reversible inhibitor, which means that its effects are temporary and can be easily reversed. However, one limitation of using moclobemide in lab experiments is its relatively low potency compared to other MAO inhibitors.
Direcciones Futuras
There are several future directions for research on moclobemide. One area of interest is its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. 5-Methyl-3,1-benzoxazepine-2-carbonitrile has been shown to have neuroprotective effects, which could make it a useful treatment for these conditions. Another area of interest is its potential use in combination with other drugs for the treatment of depression and anxiety disorders. Finally, there is ongoing research into the structure-activity relationships of moclobemide and other MAO inhibitors, which could lead to the development of more potent and selective inhibitors.
Métodos De Síntesis
5-Methyl-3,1-benzoxazepine-2-carbonitrile can be synthesized through a simple two-step process. The first step involves the reaction of 3,4-dihydro-2H-1,3-benzoxazine with methyl iodide to form 5-methyl-3,4-dihydro-2H-1,3-benzoxazine. The second step involves the reaction of 5-methyl-3,4-dihydro-2H-1,3-benzoxazine with cyanogen bromide to form 5-methyl-3,1-benzoxazepine-2-carbonitrile.
Aplicaciones Científicas De Investigación
5-Methyl-3,1-benzoxazepine-2-carbonitrile has been extensively studied for its antidepressant and anxiolytic properties. It has been shown to be effective in the treatment of major depressive disorder, social anxiety disorder, panic disorder, and post-traumatic stress disorder. 5-Methyl-3,1-benzoxazepine-2-carbonitrile has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurological disorders.
Propiedades
Número CAS |
19062-86-3 |
|---|---|
Nombre del producto |
5-Methyl-3,1-benzoxazepine-2-carbonitrile |
Fórmula molecular |
C11H8N2O |
Peso molecular |
184.19 g/mol |
Nombre IUPAC |
5-methyl-3,1-benzoxazepine-2-carbonitrile |
InChI |
InChI=1S/C11H8N2O/c1-8-7-14-11(6-12)13-10-5-3-2-4-9(8)10/h2-5,7H,1H3 |
Clave InChI |
WJOZDTUMYMOKFQ-UHFFFAOYSA-N |
SMILES |
CC1=COC(=NC2=CC=CC=C12)C#N |
SMILES canónico |
CC1=COC(=NC2=CC=CC=C12)C#N |
Sinónimos |
5-Methyl-3,1-benzoxazepine-2-carbonitrile |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Silane, triethoxy(1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-en-2-yl)-](/img/structure/B99406.png)












